6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin
Overview
Description
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin is a fluorescent probe extensively used in biomedicine for the detection and labeling of thiol-containing biomolecules . This versatile compound has found applications in various fields including proteomics, drug discovery, and molecular biology .
Physical And Chemical Properties Analysis
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin is a solid at 20°C . It appears as a light yellow to yellow powder or crystal .Scientific Research Applications
Cytotoxicity and Apoptosis in Glioma Cell Lines
The study by Vianna et al. (2012) reported that coumarins isolated from Pterocaulon species, including compounds related to 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin, demonstrated significant cytotoxicity against human and rat glioma cell lines. This finding suggests potential applications in cancer therapy, particularly in targeting glioma cells. The selective cytotoxicity to tumor cells and not to organotypic cultures indicates its specificity in targeting cancerous cells over healthy ones (Vianna et al., 2012).
Antioxidant Properties and Genotoxicity
Marques et al. (2015) studied 6,7-Dihydroxycoumarin, a derivative of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin, focusing on its genotoxic and clastogenic potential. The findings showed no significant DNA damage in various cells, indicating its safety for use. Additionally, the antioxidant properties of these compounds are of interest for therapeutic applications, particularly in conditions where oxidative stress is a factor (Marques et al., 2015).
Cytotoxic and Antioxidant Properties
Çelikezen et al. (2020) explored the cytotoxic and antioxidant properties of 6-ethoxy-4-methylcoumarin, which shares structural similarities with 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin. The study revealed a slight cytotoxic effect at specific doses and exhibited antioxidant activities. This research suggests the potential of such compounds in medical applications where both cytotoxic and antioxidant properties are beneficial (Çelikezen et al., 2020).
Interaction with Ryanodine Receptor and Glycoprotein Triadin
Liu & Pessah (1994) investigated the interaction between the ryanodine receptor and glycoprotein triadin using a fluorogenic maleimide, closely related to 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin. This study highlights the potential use of such compounds in researching the redox state and its impact on cell signaling and function, especially in the context of calcium channel regulation (Liu & Pessah, 1994).
Glucuronidation and Metabolic Stability
Xia et al. (2015) focused on the glucuronidation of esculetin and its derivatives, including compounds structurally related to 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin. Understanding the structure-glucuronidation relationship is critical in drug development for improving metabolic stability, a significant challenge in clinical application (Xia et al., 2015).
Fluorescence Reporting in Biological Systems
Ghose et al. (2018) examined the use of 6,7-dimethoxy-coumarin as a fluorescence reporter in biological systems. Their findings suggest that derivatives of 6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin could be valuable in studying hydration dynamics and other biological parameters, providing insights into molecular interactions and environmental effects within biological systems (Ghose et al., 2018).
Synthesis and Fluorescent Properties
Chaurasia & Kauffman (1990) reported on the synthesis and fluorescent properties of 3-maleimidocoumarin derivatives, highlighting their potential as fluorescent tags in biological research. These compounds could be particularly useful for labeling and tracking molecules in cellular and molecular biology studies (Chaurasia & Kauffman, 1990).
properties
IUPAC Name |
1-(8-methyl-6-oxo-[1,3]dioxolo[4,5-g]chromen-7-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO6/c1-7-8-4-10-11(21-6-20-10)5-9(8)22-15(19)14(7)16-12(17)2-3-13(16)18/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFINZUKLACTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)OCO3)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659931 | |
Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Methylenedioxy-4-methyl-3-maleimidocoumarin | |
CAS RN |
97744-90-6 | |
Record name | 1-(8-Methyl-6-oxo-6H-1,3-dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97744-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(8-Methyl-6-oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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